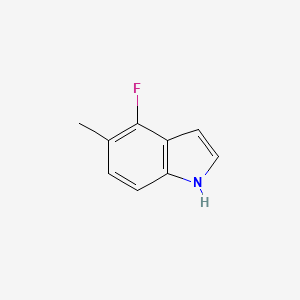
4-fluoro-5-methyl-1H-indole
Übersicht
Beschreibung
4-fluoro-5-methyl-1H-indole is a chemical compound that belongs to the indole family. It has gained significant attention in scientific research due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
-
Antiviral Activity
- Field: Virology
- Application: Indole derivatives have been reported to possess antiviral activities .
- Method: Specific derivatives such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate were prepared and tested for their antiviral properties .
- Results: Some compounds showed inhibitory activity against influenza A .
-
Anti-inflammatory Activity
- Field: Pharmacology
- Application: Indole derivatives are used in the development of anti-inflammatory drugs .
- Method: Specific drugs like Indomethacin, which contain an indole core, have been developed and used for their anti-inflammatory properties .
- Results: These drugs have been effective in treating inflammation .
-
Anticancer Activity
- Field: Oncology
- Application: Indole derivatives are used in the development of anticancer drugs .
- Method: Specific drugs like Panobinostat, which contain an indole core, have been developed and used for their anticancer properties .
- Results: These drugs have been effective in treating certain types of cancer .
-
Antimicrobial Activity
-
Antidiabetic Activity
-
Antimalarial Activity
-
Anti-HIV Activity
- Field: Virology
- Application: Indole derivatives have been reported to possess anti-HIV activities .
- Method: Specific derivatives such as indolyl and oxochromenyl xanthenone derivatives were prepared and tested for their anti-HIV properties .
- Results: Some compounds showed potential in managing HIV .
-
Flavour and Fragrance Applications
-
Production of Natural Colourants
- Field: Dye Industry
- Application: Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colourants .
- Method: Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
- Results: These derivatives have been used as natural colourants .
-
Therapeutic Potential
- Field: Pharmacology
- Application: Halogenated and oxygenated derivatives of indole have promising bioactivity with therapeutic potential to treat human diseases .
- Method: Indole is converted into these derivatives using biocatalytic approaches .
- Results: These derivatives have shown potential in treating various diseases .
-
Bacterial Signalling
-
Antitubercular Activity
-
Indole-Containing Metal Complexes
- Field: Medicinal Chemistry
- Application: Indole is an important element of many natural and synthetic molecules with significant biological activity. The co-presence of transitional metals in organic scaffold may represent an important factor in the development of effective medicinal agents .
- Method: This involves the design and synthesis of indole derivatives and their metal complexes .
- Results: These complexes have shown promising biological and pharmacological activity in the area of drug discovery .
-
Anticancer Potential of Indole Phytoalexins
- Field: Oncology
- Application: Indole phytoalexins, found in economically significant Cruciferae family plants, are synthesized in response to pathogen attacks or stress, serving as crucial components of plant defense mechanisms against bacterial and fungal infections. Furthermore, recent research indicates that these compounds hold promise for improving human health, particularly in terms of potential anticancer effects .
- Method: This involves the synthesis and testing of new synthetic analogs of indole phytoalexins .
- Results: These analogs have shown promising antiproliferative activity .
-
Anti-HIV Activity
-
Antibacterial Activity
- Field: Microbiology
- Application: Halogenated indole derivatives such as 4-fluoroindole have been reported to eradicate persister formation by E. coli and the multidrug resistant pathogen Staphylococcus aureus .
- Method: This involves the synthesis and testing of these halogenated indole derivatives .
- Results: These derivatives have shown promising antibacterial activity .
Eigenschaften
IUPAC Name |
4-fluoro-5-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-6-2-3-8-7(9(6)10)4-5-11-8/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHQRBRRFDUJBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379126 | |
| Record name | 4-Fluoro-5-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-5-methyl-1H-indole | |
CAS RN |
537013-49-3 | |
| Record name | 4-Fluoro-5-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-5-[(5-iodo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B1620739.png)
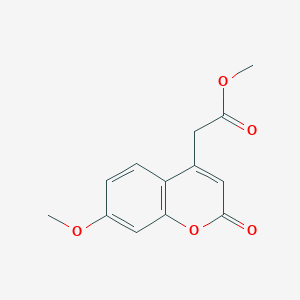
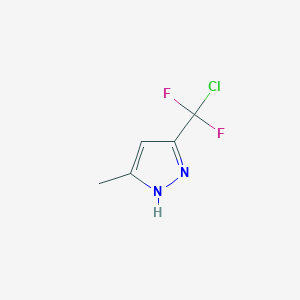
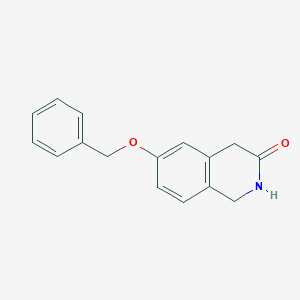
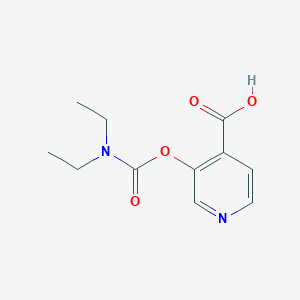
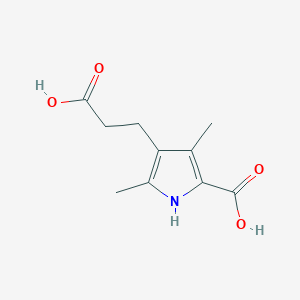
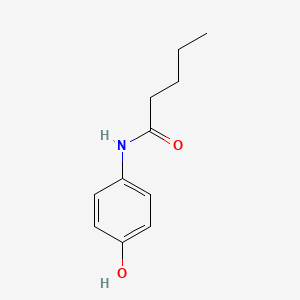
![4-[[3-[(3-Nitrophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid](/img/structure/B1620754.png)
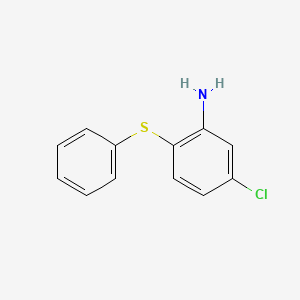
![(2,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1620756.png)
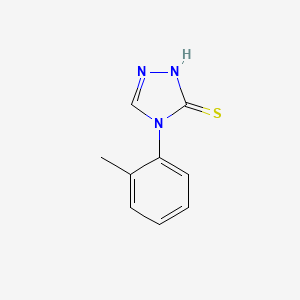
![[(5-Nitro-2-furoyl)amino]acetic acid](/img/structure/B1620758.png)
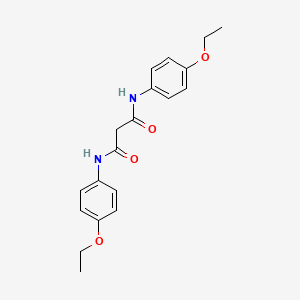
![2-Chloro-1-[1-(2-methoxy-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone](/img/structure/B1620762.png)